

A Comparative Analysis of SGS518 (Idalopirdine) Oxalate in the Treatment of Cognitive Impairment

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Compound of Interest		
Compound Name:	SGS518 oxalate	
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This guide provides a comprehensive cross-study comparison of SGS518 (idalopirdine) oxalate, a selective 5-HT6 receptor antagonist, with other similar agents investigated for the treatment of cognitive impairment, primarily in the context of Alzheimer's disease. The data presented is compiled from publicly available clinical trial results.

Executive Summary

SGS518, also known as idalopirdine, was a promising drug candidate for improving cognition in individuals with Alzheimer's disease. As a selective antagonist of the serotonin 5-HT6 receptor, it was hypothesized to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for memory and learning. However, despite encouraging phase 2 results, comprehensive phase 3 clinical trials (STARSHINE, STARBEAM, and STARBRIGHT) did not demonstrate a statistically significant improvement in cognitive function compared to placebo. This outcome was mirrored by another prominent 5-HT6 antagonist, intepirdine, in its phase 3 MINDSET trial. This guide presents the available quantitative data from these key clinical trials to offer an objective comparison of their performance.

Data Presentation: Quantitative Outcomes of Key Clinical Trials



The following tables summarize the primary efficacy endpoint data from the major clinical trials of idalopirdine (SGS518) and the comparator 5-HT6 antagonist, intepirdine. The primary measure of cognitive function in these studies was the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) score, where a lower score indicates less cognitive impairment.

Table 1: Idalopirdine (SGS518) Phase 3 Clinical Trial Results (STAR Trials) - Change in ADAS-Cog Score at 24 Weeks

Trial Name	Treatment Group	Mean Change from Baseline (ADAS-Cog)	Adjusted Mean Difference vs. Placebo (95% CI)	p-value
STARSHINE	Idalopirdine 60 mg	0.37	0.05 (-0.88 to 0.98)	Not Significant
Idalopirdine 30 mg	0.61	0.33 (-0.59 to 1.26)	Not Significant	
Placebo	0.41	-	-	_
STARBEAM	Idalopirdine 30 mg	1.01	0.63 (-0.38 to 1.65)	Not Significant
Idalopirdine 10	0.53	-0.09	Not Statistically Compared	
Placebo	0.56	-	-	-
STARBRIGHT	Idalopirdine 60 mg	0.38	-0.55 (-1.45 to 0.36)	Not Significant
Placebo	0.82	-	-	

Data sourced from publicly released results of the STARSHINE, STARBEAM, and STARBRIGHT trials.[1][2]

Table 2: Intepirdine Phase 3 Clinical Trial Results (MINDSET Trial) - Change in Cognitive and Functional Scores at 24 Weeks



Outcome Measure	Treatment Group	Adjusted Mean Difference vs. Placebo (95% Cl)	p-value
ADAS-Cog	Intepirdine 35 mg	-0.36 (-0.95 to 0.22)	0.2249
ADCS-ADL	Intepirdine 35 mg	-0.09 (-0.90 to 0.72)	0.8260

ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living. A lower score indicates greater impairment. Data sourced from the MINDSET trial publication.[3][4]

Experimental Protocols

The clinical trials for both idalopirdine and intepirdine followed broadly similar designs. Below are the generalized experimental protocols based on the available information for the Phase 3 studies.

Idalopirdine (SGS518) STAR Trials (STARSHINE, STARBEAM, STARBRIGHT)

- Study Design: The STAR trials were randomized, double-blind, placebo-controlled, parallel-group studies.
- Participant Population: Patients aged 50 years or older with a diagnosis of probable mild to moderate Alzheimer's disease.[5] A key inclusion criterion was stable treatment with a cholinesterase inhibitor (donepezil in STARSHINE and STARBEAM, and donepezil, rivastigmine, or galantamine in STARBRIGHT).[5]
- Intervention: Patients were randomized to receive a fixed daily dose of idalopirdine (10 mg, 30 mg, or 60 mg depending on the trial) or placebo, in addition to their ongoing cholinesterase inhibitor therapy.[2]
- Duration: The treatment period for all three studies was 24 weeks.[5]
- Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score at week 24.[2]



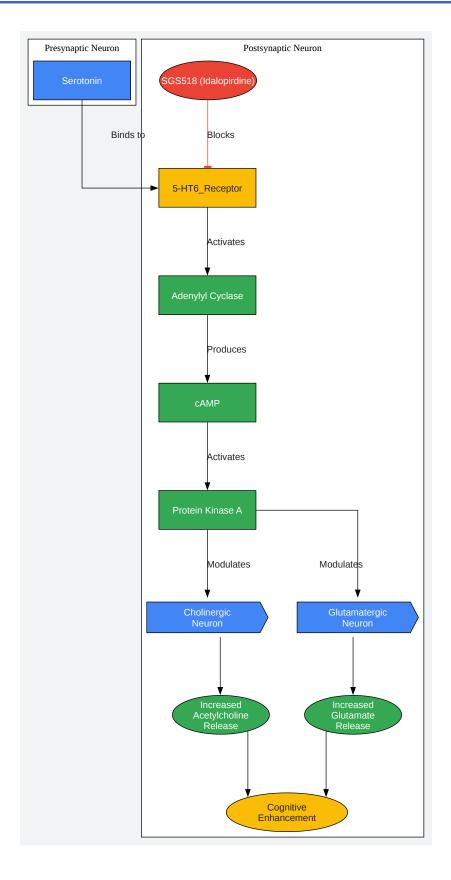
 Secondary Efficacy Endpoints: Key secondary endpoints included the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory.

Intepirdine (MINDSET Trial)

- Study Design: The MINDSET trial was a global, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4][6]
- Participant Population: The study enrolled 1,315 patients with mild-to-moderate Alzheimer's disease who were on stable treatment with donepezil.[4][6]
- Intervention: Patients were randomized to receive either 35 mg of intepirdine or placebo once daily, as an adjunct to their stable donepezil therapy.[4][6]
- Duration: The treatment duration was 24 weeks.[4]
- Co-Primary Efficacy Endpoints: The trial had two co-primary endpoints: the change from baseline in the ADAS-Cog score and the change from baseline in the ADCS-ADL score at 24 weeks.[4][6]

Mandatory Visualization Signaling Pathway of 5-HT6 Receptor Antagonists



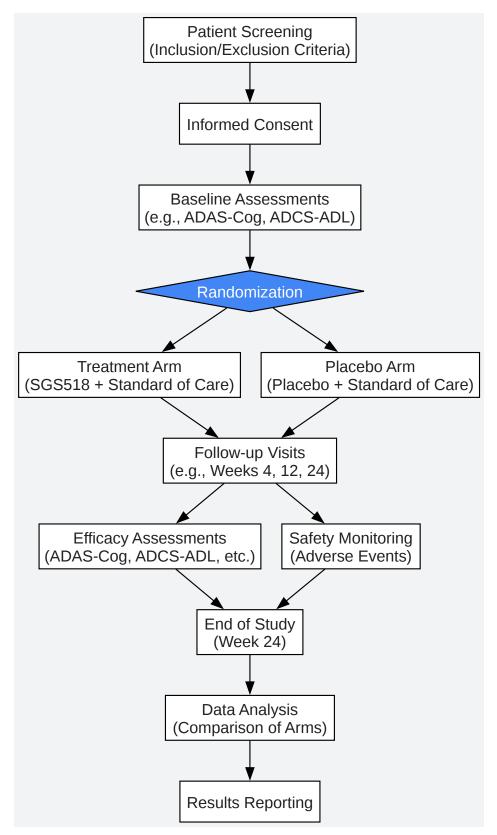


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Caption: 5-HT6 Receptor Antagonist Signaling Pathway.



Experimental Workflow of a Phase 3 Clinical Trial



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Caption: Generalized Phase 3 Clinical Trial Workflow.

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References

- 1. sketchviz.com [sketchviz.com]
- 2. Avineuro Announces Beginning of Phase 2b Clinical Studies of AVN-211, Potent Small Molecule for Treatment of Schizophrenia BioSpace [biospace.com]
- 3. medium.com [medium.com]
- 4. Intepirdine as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A
 randomized, placebo-controlled, phase 3 clinical trial (MINDSET) PubMed
 [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intepirdine as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
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